molecular formula C8H5BrF4 B2788181 1-Bromo-3-(1,2,2,2-tetrafluoroethyl)benzene CAS No. 612844-86-7

1-Bromo-3-(1,2,2,2-tetrafluoroethyl)benzene

Cat. No.: B2788181
CAS No.: 612844-86-7
M. Wt: 257.026
InChI Key: AQZWWOUSUQDEAS-UHFFFAOYSA-N
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Description

1-Bromo-3-(1,2,2,2-tetrafluoroethyl)benzene is an organic compound with the molecular formula C8H5BrF4 It is a brominated aromatic compound where the benzene ring is substituted with a bromine atom and a tetrafluoroethyl group

Properties

IUPAC Name

1-bromo-3-(1,2,2,2-tetrafluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c9-6-3-1-2-5(4-6)7(10)8(11,12)13/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZWWOUSUQDEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(1,2,2,2-tetrafluoroethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(1,2,2,2-tetrafluoroethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide. The reaction is carried out at low temperatures to prevent over-bromination and to ensure high selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(1,2,2,2-tetrafluoroethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromine atom can yield the corresponding hydrocarbon, 3-(1,2,2,2-tetrafluoroethyl)benzene, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Benzoic acid derivatives.

    Reduction: 3-(1,2,2,2-tetrafluoroethyl)benzene.

Scientific Research Applications

1-Bromo-3-(1,2,2,2-tetrafluoroethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 1-Bromo-3-(1,2,2,2-tetrafluoroethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The tetrafluoroethyl group can influence the electronic properties of the benzene ring, affecting reactivity and interaction with other molecules. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

1-Bromo-3-(1,2,2,2-tetrafluoroethyl)benzene can be compared with other similar compounds such as:

    1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: Similar in structure but with an ethoxy group instead of an ethyl group, leading to different reactivity and applications.

    1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene: Another structural isomer with distinct chemical properties.

    (1-Bromo-2,2,2-trifluoroethyl)benzene: Lacks one fluorine atom compared to this compound, resulting in different electronic effects and reactivity.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the presence of the tetrafluoroethyl group, which imparts distinct chemical and physical properties.

Biological Activity

1-Bromo-3-(1,2,2,2-tetrafluoroethyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, toxicological profiles, and potential applications in various fields.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8H4BrF4
  • CAS Number : 83015-33-2
  • Molecular Weight : 267.02 g/mol

The compound features a bromine atom and a tetrafluoroethyl group attached to a benzene ring, which contributes to its unique chemical properties and biological interactions.

Toxicological Profile

The toxicity of this compound has been assessed in various studies. Key findings include:

  • Acute Toxicity : The compound exhibits moderate acute toxicity when ingested or inhaled. Symptoms may include respiratory distress and skin irritation .
  • Chronic Effects : Repeated exposure has been linked to significant liver toxicity and potential reproductive system effects in animal models. For instance, studies indicate that exposure can lead to hepatocellular hypertrophy and seminiferous tubular atrophy in rats .

Genotoxicity

Research indicates that halogenated compounds like this compound may possess genotoxic properties. In vitro assays have shown mutagenic effects in bacterial systems under metabolic activation conditions . However, in vivo studies often yield negative results regarding genotoxicity.

Case Studies

Several case studies highlight the biological implications of this compound:

  • Liver Toxicity Study : A study involving repeated oral administration to rats demonstrated significant liver damage characterized by centrilobular hepatocyte hypertrophy at doses as low as 100 mg/kg body weight per day .
  • Reproductive Toxicity Assessment : Chronic exposure studies noted adverse effects on male reproductive health, including decreased sperm counts and structural changes in reproductive tissues .

In Vitro Studies

In vitro experiments have shown that this compound can affect cellular processes such as apoptosis and cell proliferation. The compound's interaction with cellular membranes may disrupt normal physiological functions.

Environmental Impact

The environmental persistence of halogenated compounds raises concerns regarding their ecological impact. Studies suggest that such compounds may bioaccumulate in aquatic organisms, leading to broader ecological consequences.

Data Table: Summary of Biological Activities

Biological ActivityObservations
Acute ToxicityModerate; respiratory distress and skin irritation reported
Chronic ToxicityLiver damage and reproductive system effects observed
GenotoxicityPositive in vitro; generally negative in vivo
Environmental ImpactPotential for bioaccumulation in aquatic systems

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